molecular formula C9H16Cl2O2 B14386657 Pentanoic acid, 4-methyl-, 2-chloro-1-(chloromethyl)ethyl ester CAS No. 88606-68-2

Pentanoic acid, 4-methyl-, 2-chloro-1-(chloromethyl)ethyl ester

Cat. No.: B14386657
CAS No.: 88606-68-2
M. Wt: 227.12 g/mol
InChI Key: DIZGTDWHMOUSNQ-UHFFFAOYSA-N
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Description

Pentanoic acid, 4-methyl-, 2-chloro-1-(chloromethyl)ethyl ester is an organic compound that belongs to the ester family. Esters are known for their pleasant odors and are often used in fragrances and flavoring agents. This particular compound is characterized by its unique structure, which includes a pentanoic acid backbone with a 4-methyl group and a 2-chloro-1-(chloromethyl)ethyl ester group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pentanoic acid, 4-methyl-, 2-chloro-1-(chloromethyl)ethyl ester typically involves esterification reactions. One common method is the reaction of 4-methylpentanoic acid with 2-chloro-1-(chloromethyl)ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced catalysts and purification techniques, such as distillation and crystallization, ensures the production of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

Pentanoic acid, 4-methyl-, 2-chloro-1-(chloromethyl)ethyl ester can undergo various chemical reactions, including:

    Oxidation: The ester group can be oxidized to form carboxylic acids.

    Reduction: The ester can be reduced to form alcohols.

    Substitution: The chlorine atoms can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles like hydroxide ions (OH⁻) and amines (NH₂) can be used for substitution reactions.

Major Products Formed

    Oxidation: 4-methylpentanoic acid

    Reduction: 4-methylpentanol

    Substitution: Various substituted esters depending on the nucleophile used

Scientific Research Applications

Pentanoic acid, 4-methyl-, 2-chloro-1-(chloromethyl)ethyl ester has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in esterification reactions.

    Biology: Studied for its potential effects on biological systems and its role in metabolic pathways.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.

    Industry: Used in the production of fragrances, flavoring agents, and as a solvent in various industrial processes.

Mechanism of Action

The mechanism of action of pentanoic acid, 4-methyl-, 2-chloro-1-(chloromethyl)ethyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding alcohol and acid, which can then participate in various biochemical pathways. The chlorine atoms can also undergo substitution reactions, leading to the formation of different metabolites.

Comparison with Similar Compounds

Similar Compounds

  • Pentanoic acid, 4-methyl-, ethyl ester
  • Pentanoic acid, 2-hydroxy-4-methyl-, ethyl ester
  • Pentanoic acid, 2-methyl-, ethyl ester

Uniqueness

Pentanoic acid, 4-methyl-, 2-chloro-1-(chloromethyl)ethyl ester is unique due to the presence of two chlorine atoms, which impart distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

88606-68-2

Molecular Formula

C9H16Cl2O2

Molecular Weight

227.12 g/mol

IUPAC Name

1,3-dichloropropan-2-yl 4-methylpentanoate

InChI

InChI=1S/C9H16Cl2O2/c1-7(2)3-4-9(12)13-8(5-10)6-11/h7-8H,3-6H2,1-2H3

InChI Key

DIZGTDWHMOUSNQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCC(=O)OC(CCl)CCl

Origin of Product

United States

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